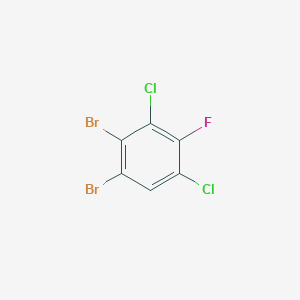
1,2-Dibromo-3,5-dichloro-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-3,5-dichloro-4-fluorobenzene is an organic compound with the molecular formula C₆HBr₂Cl₂F It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,5-dichloro-4-fluorobenzene typically involves the halogenation of a suitable benzene precursor. One common method is the bromination and chlorination of 4-fluorobenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. For example, the bromination of 2,4-dichloro-3-fluoroaniline can produce 6-bromo-2,4-dichloro-3-fluoroaniline, which is then further brominated to yield this compound .
化学反应分析
Types of Reactions
1,2-Dibromo-3,5-dichloro-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the halogens, while reduction can produce partially or fully dehalogenated products.
科学研究应用
1,2-Dibromo-3,5-dichloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dibromo-3,5-dichloro-4-fluorobenzene involves its interaction with various molecular targets. The halogen atoms can participate in electrophilic aromatic substitution reactions, where the compound acts as an electrophile. The presence of multiple halogens can influence the reactivity and selectivity of these reactions, leading to the formation of specific products .
相似化合物的比较
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks chlorine atoms.
1,4-Dibromo-2,5-difluorobenzene: Contains two fluorine atoms instead of chlorine.
5-Bromo-1,3-dichloro-2-fluorobenzene: Similar halogenation pattern but different positions of halogens.
Uniqueness
1,2-Dibromo-3,5-dichloro-4-fluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
1160573-90-9 |
|---|---|
分子式 |
C6HBr2Cl2F |
分子量 |
322.78 g/mol |
IUPAC 名称 |
1,2-dibromo-3,5-dichloro-4-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)6(11)5(10)4(2)8/h1H |
InChI 键 |
YLCYLINWRXUSFU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)Br)Cl)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


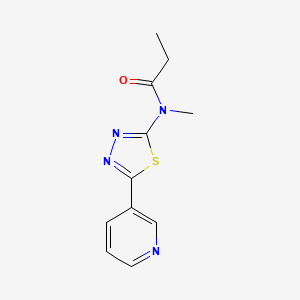
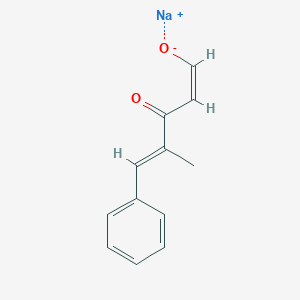
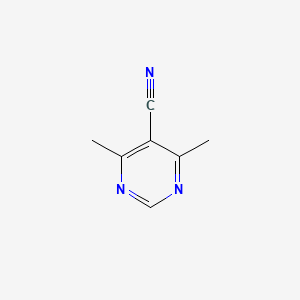

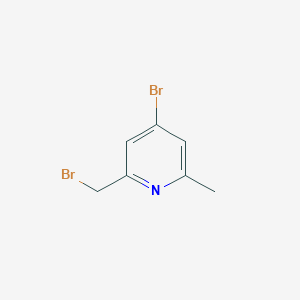
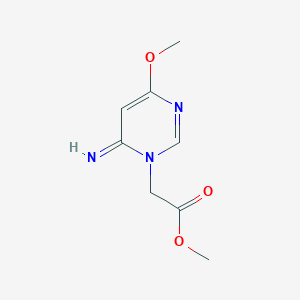
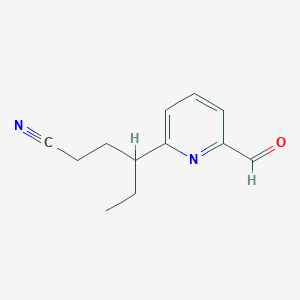
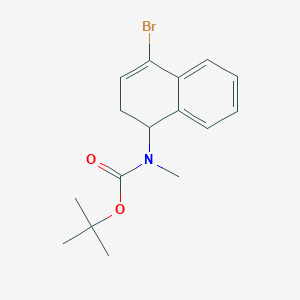
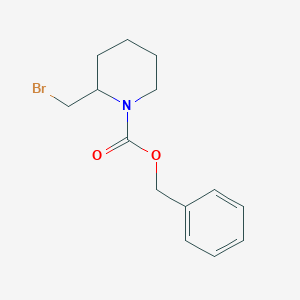
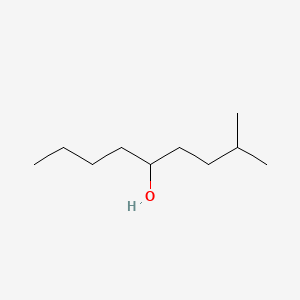
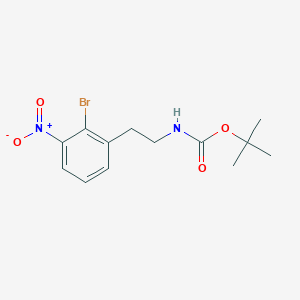

![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

